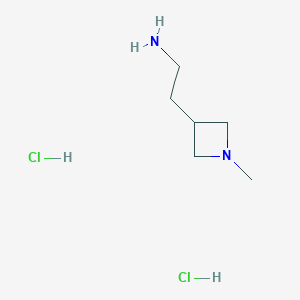

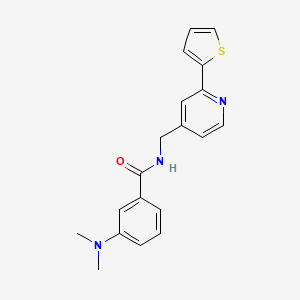

![molecular formula C16H14N2O4 B2806622 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid CAS No. 860609-00-3](/img/structure/B2806622.png)

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Pathways and Derivatives

The research on 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid and its derivatives has primarily focused on the synthesis of novel compounds with potential biological activities. For instance, Ghandi et al. (2010) reported the preparation of 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a bifunctional formyl-acid, through a one-pot reaction under Ugi conditions to yield a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides in moderate to excellent yields, showcasing a pathway for generating structurally complex and potentially bioactive molecules (Ghandi, Zarezadeh, & Taheri, 2010).

Anticancer Evaluation

Salahuddin et al. (2014) explored the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives. These compounds were evaluated in vitro for anticancer activity, with one compound showing notable activity against a breast cancer cell line, indicating the potential for therapeutic applications of such benzimidazole derivatives (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Fluorescence Properties for Chemical Sensing

Li Rui-j (2013) synthesized a benzimidazole derivative with enhanced fluorescence quenching effects on Co2+ compared to other metal ions, suggesting its utility as a Co2+ fluorescent chemical sensor. This work highlights the potential of benzimidazole derivatives in the development of selective chemical sensors for metal ions, which could have significant implications in environmental monitoring and industrial processes (Li Rui-j, 2013).

Aldose Reductase Inhibitors for Diabetic Complications

A study by La Motta et al. (2008) focused on the synthesis of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids to test their inhibitory activity against aldose reductase (ALR2). This enzyme is a target for the treatment of complications related to diabetes. The lead compound demonstrated significant in vivo activity, preventing cataract development in a diabetic rat model, suggesting the potential of such compounds in treating or managing diabetic complications (La Motta, Sartini, Salerno, Simorini, Taliani, Marini, Da Settimo, Marinelli, Limongelli, & Novellino, 2008).

Mechanism of Action

Target of Action

Similar compounds with benzimidazole moieties have been found to target ftsz, a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .

Mode of Action

In silico studies of related compounds suggest that they form multiple hydrogen bonds with amino acid residues in their target proteins . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with bacterial cell division by inhibiting the function of ftsz . This could disrupt the formation of the bacterial cytokinetic ring, an essential component of cell division.

Result of Action

If it does indeed target ftsz, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells . This could make it a potent antibacterial agent.

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-12-8-6-11(7-9-12)16-17-13-4-2-3-5-14(13)18(16)22-10-15(19)20/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKDYIZOOBUGKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2806547.png)

![7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2806555.png)

![8-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2806557.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2806559.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2806562.png)